2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid
Description
2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid (CAS: 17431-07-1) is a synthetic peptide derivative with the molecular formula C₁₅H₂₀N₂O₅S and a molecular weight of 340.395 g/mol. Its structure features a methionine-like side chain with a methylsulfanyl (-SMe) group, a phenylmethoxycarbonyl (Cbz) protecting group, and a glycine residue. Key properties include a polar surface area (PSA) of 130.03 Ų, a calculated LogP of 2.0171, and an exact mass of 340.109 g/mol . The compound is used in peptide synthesis and biochemical studies due to its modifiable functional groups and stability under various conditions.
Properties
IUPAC Name |
2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCXGVZPVRHHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408236 | |
| Record name | 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-07-1 | |
| Record name | NSC89636 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylsulfanyl-2-aminobutanoic acid with phenylmethoxycarbonyl chloride under basic conditions to form the phenylmethoxycarbonylamino derivative. This intermediate is then reacted with chloroacetic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylmethoxycarbonyl group can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenylmethyl derivatives
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s structural features allow it to interact with cellular membranes and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Below is a comparative analysis with two structurally related compounds: Z-ALA-MET-OH () and 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid ().
Key Observations
Z-ALA-MET-OH (C₁₆H₂₀N₂O₅S):
- Contains an alanine residue instead of glycine, adding a methyl group to the backbone.
- Higher molecular weight (354.125 vs. 340.395 g/mol ) and LogP (2.4056 vs. 2.0171 ) due to increased hydrophobicity from the alanine side chain .
- Identical PSA (130.03 Ų ) and hydrogen bonding capacity, suggesting similar solubility in polar solvents.
Benzo-Triazole Derivative (C₁₆H₁₄N₄O₄): Replaces the methylsulfanyl group with a benzo-triazole ring, enhancing aromaticity and rigidity. Lower molecular weight (326.307 g/mol) and higher melting point (162–164°C) compared to the main compound, likely due to improved crystallinity from the planar triazole group . Reduced hydrogen bond donors (2 vs. 3) but increased acceptors (8 vs. 7), altering interaction profiles in biological systems.
Research Findings and Computational Insights
- LogP and PSA Calculations : Density functional theory (DFT) methods, such as those described by Becke (1993) and Lee-Yang-Parr (1988), are critical for predicting partition coefficients (LogP) and polar surface areas. These methods validate the moderate lipophilicity (LogP ~2–2.4) and high PSA (>130 Ų) observed in the main compound and Z-ALA-MET-OH, which correlate with their membrane permeability and bioavailability .
- Synthetic Utility : The methylsulfanyl group in the main compound enhances sulfur-mediated interactions (e.g., metal binding), while the Cbz group facilitates selective deprotection in peptide synthesis .
Biological Activity
2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid is a complex organic compound with potential biological activities. The compound features a unique structure that includes a methylsulfanyl group, a phenylmethoxycarbonylamino group, and an aminoacetic acid moiety, which contribute to its interactions with biological systems.
The molecular formula of the compound is , and it has a CAS number of 75501-70-1. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H20N2O5S |
| CAS Number | 75501-70-1 |
| IUPAC Name | 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
| Potential Applications | Antimicrobial, anti-inflammatory, enzyme inhibition |
The mechanism of action for 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid involves its ability to interact with specific enzymes and proteins. It may inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and catalysis. Additionally, the compound's structural features enable it to modulate various biological processes through interactions with cellular membranes and signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds demonstrated potent antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa.
In a study assessing various derivatives, compounds showed growth inhibition percentages ranging from 85% to 97% against these pathogens, indicating strong potential for therapeutic applications in treating bacterial infections .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Several derivatives were found to selectively inhibit the COX-2 enzyme, an important target in the treatment of inflammation. The selectivity index (SI) for these compounds ranged from 31.29 to 132, significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Case Studies
-
Antibacterial Evaluation
- Study : A series of synthesized derivatives were tested against common bacterial strains.
- Findings : Compounds showed high antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics. For example, compound 7g exhibited an MIC of 4 µg/mL against A. baumannii, close to its cytotoxic concentration .
- COX Inhibition
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of structurally analogous compounds (e.g., sulfanyl-acetic acid derivatives) often employs Michael-type addition or amide coupling under nitrogen atmosphere. For example, thioglycolic acid (or derivatives) can react with α,β-unsaturated ketones, followed by carbamate protection of the amino group using benzyl chloroformate ( ). Optimizing solvent polarity (e.g., DMSO or DCM) and temperature (25–60°C) is critical to minimize side reactions like racemization. Yield improvements (≥70%) are achievable via iterative purification (HPLC or column chromatography) and monitoring intermediates by TLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves methylsulfanyl (-SMe) at δ ~2.1 ppm (singlet) and phenylmethoxycarbonyl (Cbz) groups via aromatic protons (δ 7.2–7.4 ppm) and carbonyl signals (δ ~170 ppm) ().
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight ([M+H]+ expected for C16H21N2O5S: 377.11) and fragments (e.g., loss of Cbz group at m/z 91).
- HPLC-PDA : Purity >95% is validated using a C18 column with acetonitrile/water gradients ( ).
Advanced Research Questions
Q. How do stereochemical variations in the butanoyl backbone influence the compound’s bioactivity, and what strategies mitigate enantiomeric interference?
- Methodological Answer : The 4-methylsulfanyl and Cbz groups introduce steric hindrance, potentially leading to racemization during synthesis. Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy can resolve enantiomers. For biological assays (e.g., enzyme inhibition), enantiopure synthesis via asymmetric catalysis (e.g., Evans’ oxazolidinones) is recommended to isolate R/S configurations ( ). Computational docking (AutoDock Vina) predicts binding affinity differences >1.5 kcal/mol between enantiomers, guiding targeted synthesis .
Q. What computational methods predict solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict logP values (e.g., ~2.3 for this compound) to assess lipid bilayer permeability. Tools like Schrödinger’s Desmond model hydration-free energy and aggregation propensity.
- Density Functional Theory (DFT) : Calculates pKa of the carboxylic acid group (~3.5) and sulfanyl moiety (~10.2), indicating pH-dependent solubility ().
- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40°C) stress, followed by LC-MS to identify degradation products (e.g., sulfoxide formation) .
Q. How can contradictory data on the compound’s biological activity (e.g., conflicting IC50 values) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use ATP-based luminescence assays (vs. colorimetric) for kinase inhibition to avoid interference from thiol-containing compounds.
- Control for serum protein binding (e.g., albumin) by testing activity in 1–10% FBS-containing media.
- Validate target engagement via SPR (Surface Plasmon Resonance) to measure direct binding kinetics (KD) ( ).
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Monolayers : Assess intestinal permeability (Papp >1 × 10⁻6 cm/s indicates oral bioavailability).
- Microsomal Stability (Human Liver Microsomes) : Incubate with NADPH (1 mM) and measure parent compound depletion over 60 min (t1/2 >30 min preferred).
- Plasma Protein Binding : Use ultrafiltration (10 kDa cutoff) to quantify free fraction (aim for <95% binding) ( ).
Q. How can researchers design SAR studies to optimize the methylsulfanyl and Cbz substituents?
- Methodological Answer :
- Methylsulfanyl Modifications : Replace -SMe with -SO2Me or -SeMe to modulate electron-withdrawing effects. Synthesize analogs via nucleophilic substitution (K2CO3, DMF, 50°C) ( ).
- Cbz Group Alternatives : Test Boc, Fmoc, or acetyl protection to alter steric bulk. Compare yields and deprotection efficiency (e.g., TFA for Boc vs. H2/Pd for Cbz) ( ).
- Bioisosteric Replacement : Substitute phenyl rings with thiophene or pyridine to enhance solubility ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
